2,6-diphenyl-4-pyridin-4-ylaniline 2,6-diphenyl-4-pyridin-4-ylaniline
Brand Name: Vulcanchem
CAS No.: 647835-35-6
VCID: VC16898943
InChI: InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2
SMILES:
Molecular Formula: C23H18N2
Molecular Weight: 322.4 g/mol

2,6-diphenyl-4-pyridin-4-ylaniline

CAS No.: 647835-35-6

Cat. No.: VC16898943

Molecular Formula: C23H18N2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-diphenyl-4-pyridin-4-ylaniline - 647835-35-6

Specification

CAS No. 647835-35-6
Molecular Formula C23H18N2
Molecular Weight 322.4 g/mol
IUPAC Name 2,6-diphenyl-4-pyridin-4-ylaniline
Standard InChI InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2
Standard InChI Key UDJBCWBIEPODNN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,6-Diphenyl-4-pyridin-4-ylaniline (C₂₃H₁₈N₂, molecular weight: 322.4 g/mol) features a pyridine core with phenyl substituents at positions 2 and 6 and an aniline group at position 4. The planar arrangement of the pyridine ring facilitates π-π stacking interactions, while the electron-rich aniline group enhances solubility in polar solvents .

Key Structural Features:

  • Pyridine Core: Imparts rigidity and electronic conjugation.

  • Phenyl Substituents: Contribute to hydrophobic interactions and steric effects.

  • Aniline Group: Enables participation in hydrogen bonding and electrophilic substitution reactions.

Spectroscopic Characterization

While direct spectroscopic data for this compound is scarce, analogous pyridine derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons typically resonate at δ 7.2–8.5 ppm, with amine protons appearing near δ 5.5–6.0 ppm .

  • IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹) are expected .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of 2,6-diphenylpyridine derivatives often employs Suzuki-Miyaura coupling, a palladium-catalyzed reaction enabling efficient aryl-aryl bond formation .

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (yield: 70–85%).

  • Solvent: Toluene or DMF at 80–110°C under inert atmosphere.

  • Base: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

Example Reaction:

Pyridine boronic ester+BromobenzenePd catalyst2,6-Diphenylpyridine derivative\text{Pyridine boronic ester} + \text{Bromobenzene} \xrightarrow{\text{Pd catalyst}} \text{2,6-Diphenylpyridine derivative}

This method minimizes byproducts and scales effectively for industrial production .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and reduce reaction time.

  • Catalyst Recovery: Techniques like immobilized palladium catalysts improve cost-efficiency .

Cell LineIC₅₀ (µM)Mechanism
HEp-24.25G2/M arrest
NCI-H4603.50Apoptosis induction
LN-2295.10Reactive oxygen species

Antimicrobial Properties

Pyridine-aniline hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL . The electron-withdrawing pyridine ring likely disrupts microbial cell membrane integrity.

Materials Science Applications

Organic Electronics

The compound’s extended π-system makes it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.

  • Photovoltaic Cells: Enhancing charge separation efficiency in polymer blends .

Polymer Composites

Incorporation into polyimide matrices improves thermal stability (decomposition temperature >400°C) and mechanical strength (Young’s modulus: 2.5–3.0 GPa) .

Challenges and Future Directions

Despite its promise, gaps remain in understanding the compound’s toxicology and pharmacokinetics. Future studies should prioritize:

  • In Vivo Efficacy Trials: To validate anticancer and antimicrobial activity.

  • Structure-Activity Relationship (SAR) Studies: To optimize substituent effects.

  • Scalable Synthesis: Reducing reliance on palladium catalysts for cost-effective production.

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